REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([OH:11])=[C:6]([CH3:12])[CH:5]=1.[CH3:14][I:15]>O1CCOCC1>[I-:15].[CH3:13][N+:2]([CH3:14])([CH3:1])[CH2:3][C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([OH:11])=[C:8]([CH3:10])[CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC(=C(C(=C1)C)O)C)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 2 h
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solid formed
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+](CC1=CC(=C(C(=C1)C)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |